Tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

Übersicht

Beschreibung

OSM-S-23 ist eine Verbindung, die zur Klasse der Aminothienopyrimidine gehört und für ihr Potenzial zur Behandlung von Malaria untersucht wurde. Diese Verbindung ist Teil des Open Source Malaria-Projekts, das sich zum Ziel gesetzt hat, durch Open-Source-Zusammenarbeit neue Antimalariamittel zu entwickeln. OSM-S-23 hat eine vielversprechende Wirkung gegen Plasmodium falciparum gezeigt, den Parasiten, der für die schwerste Form der Malaria verantwortlich ist.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von OSM-S-23 beinhaltet den Aufbau des Thienopyrimidin-Gerüsts. Ein Schlüssels Schritt in der Synthese ist die Lithiierung/Halogenierung eines chlorierten Thienopyrimidons, die die gewünschte Funktionalität einführt und gleichzeitig eine brauchbare Ausbeute von etwa 50 % erzielt. Anschließend wird ein Amin in der 4-Position unter Verwendung einer Ammoniaklösung in einem verschlossenen Rohr bei 120 °C eingeführt .

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für OSM-S-23 nicht im Detail beschrieben sind, beinhaltet der allgemeine Ansatz die Optimierung des Synthesewegs auf Skalierbarkeit und Wirtschaftlichkeit. Dazu gehört die Sicherstellung hoher Ausbeuten, Reinheit und die Minimierung des Einsatzes gefährlicher Reagenzien.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of OSM-S-23 involves the construction of the thienopyrimidine scaffold. One of the key steps in the synthesis is the lithiation/halogenation of a chlorinated thienopyrimidone, which introduces the desired functionality while maintaining workable yields of around 50%. An amine is then introduced at the 4-position using ammonium hydroxide solution in a sealed tube at 120°C .

Industrial Production Methods

While specific industrial production methods for OSM-S-23 are not detailed, the general approach involves optimizing the synthetic route for scalability and cost-effectiveness. This includes ensuring high yields, purity, and minimizing the use of hazardous reagents.

Analyse Chemischer Reaktionen

Arten von Reaktionen

OSM-S-23 durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: Substitutionsreaktionen, insbesondere nukleophile Substitutionen, sind üblich für die Modifizierung des Thienopyrimidin-Gerüsts.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.

Substitution: Nukleophile Reagenzien wie Amine oder Thiole werden unter basischen Bedingungen verwendet, um neue funktionelle Gruppen einzuführen.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind verschiedene Derivate des Thienopyrimidin-Gerüsts, die weiter auf ihre biologische Aktivität hin untersucht werden können.

Wissenschaftliche Forschungsanwendungen

OSM-S-23 wurde umfassend auf sein Potenzial zur Behandlung von Malaria untersucht. Es hat eine starke Aktivität gegen Plasmodium falciparum-Kulturen gezeigt, mit geringer Toxizität für Säugetierzellen und geringer Neigung zur Resistenzentwicklung . Die Verbindung wurde auch auf ihr Potenzial zur Hemmung anderer parasitärer Krankheiten und als Werkzeug zur Untersuchung der Mechanismen der Medikamentenresistenz bei Malaria untersucht.

Wirkmechanismus

Der Wirkmechanismus von OSM-S-23 beinhaltet die Hemmung der Plasmodium falciparum Asparaginyl-tRNA-Synthetase (PfAsnRS). Dieses Enzym ist entscheidend für die Proteintranslation im Parasiten. OSM-S-23 wirkt als Pro-Inhibitor, und seine Hemmung erfolgt über die enzymvermittelte Produktion eines Asparagin-OSM-S-23-Addukts. Diese Adduktbildung blockiert die Aktivität des Enzyms, was zur Aktivierung der Aminosäure-Hungerantwort im Parasiten führt .

Wirkmechanismus

The mechanism of action of OSM-S-23 involves the inhibition of Plasmodium falciparum asparaginyl-tRNA synthetase (PfAsnRS). This enzyme is crucial for protein translation in the parasite. OSM-S-23 acts as a pro-inhibitor, and its inhibition occurs via enzyme-mediated production of an asparagine-OSM-S-23 adduct. This adduct formation blocks the enzyme’s activity, leading to the activation of the amino acid starvation response in the parasite .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

OSM-S-106: Eine weitere Aminothienopyrimidin-Verbindung mit ähnlicher Aktivität gegen Plasmodium falciparum.

TCMDC-135294: Eine strukturell verwandte Verbindung, die aus einer GSK-Bibliothek mit starker Antimalaria-Aktivität identifiziert wurde.

Einzigartigkeit

OSM-S-23 ist durch seinen spezifischen Hemmmechanismus, der die Bildung eines Asparagin-OSM-S-23-Addukts beinhaltet, einzigartig. Dieser Mechanismus unterscheidet sich von anderen Antimalariamitteln, die oft andere Wege oder Enzyme angreifen. Darüber hinaus hat OSM-S-23 eine geringe Neigung zur Resistenzentwicklung gezeigt, was es zu einem wertvollen Kandidaten für die Weiterentwicklung macht .

Eigenschaften

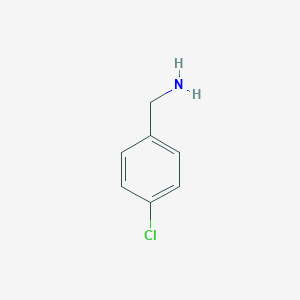

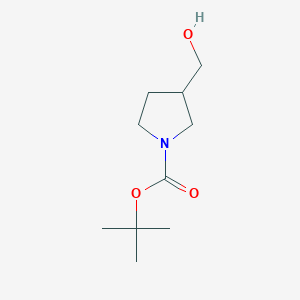

IUPAC Name |

tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-5-4-8(6-11)7-12/h8,12H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKIGXXRMJFUUKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60412261 | |

| Record name | tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60412261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114214-69-6 | |

| Record name | tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60412261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

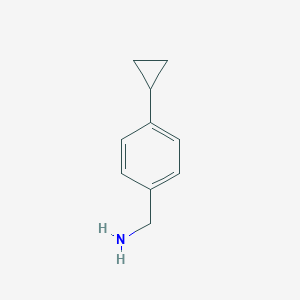

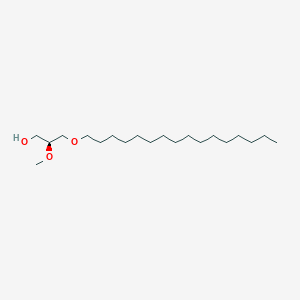

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate](/img/structure/B54499.png)

![1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione](/img/structure/B54513.png)

![Bicyclo[2.2.0]hexane, 2-bromo-, (1alpha,2alpha,4alpha)-(9CI)](/img/structure/B54522.png)